molecular formula C11H14N2O B13286151 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B13286151
M. Wt: 190.24 g/mol
InChI Key: RDMDXEIVHDAYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors are utilized to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or bind to viral proteins, preventing their replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-ethyl-1-methyl-2,3-dihydro-1H-indol-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl groups contribute to its distinct reactivity and potential therapeutic applications .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-5-ethyl-1-methyl-3H-indol-2-one

InChI

InChI=1S/C11H14N2O/c1-3-7-4-5-9-8(6-7)10(12)11(14)13(9)2/h4-6,10H,3,12H2,1-2H3

InChI Key

RDMDXEIVHDAYNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=O)C2N)C

Origin of Product

United States

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